molecular formula C4H10Br2N4 B1448089 [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide CAS No. 1448053-01-7

[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide

Cat. No.: B1448089
CAS No.: 1448053-01-7
M. Wt: 273.96 g/mol
InChI Key: SQFPYAASNAETMS-UHFFFAOYSA-N
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Description

[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide: is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide typically involves the reaction of 1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions: [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .

Medicine: In medicine, this compound has potential therapeutic applications. It is being investigated for its antimicrobial and anticancer properties. The triazole ring is known for its ability to inhibit certain enzymes, making it a candidate for drug development .

Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is unique due to its enhanced solubility and stability provided by the dihydrobromide salt form. This makes it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2BrH/c5-1-2-8-4-6-3-7-8;;/h3-4H,1-2,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFPYAASNAETMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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